4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride
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Overview
Description
4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrolidinones or the cyclization of amino alcohols. Microwave-assisted organic synthesis (MAOS) has been employed to enhance the efficiency of this process .
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Attachment of the Pyridine Ring: : The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine intermediate. This step often requires the use of strong bases and high temperatures to facilitate the reaction .
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Methoxylation: This step is carried out under basic conditions to ensure the efficient transfer of the methyl group .
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Formation of the Dihydrochloride Salt: : The final step involves the treatment of the synthesized compound with hydrochloric acid to form the dihydrochloride salt. This step enhances the compound’s solubility and stability .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-2-pyrrolidin-3-ylpyridine.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: 4-Hydroxy-2-pyrrolidin-3-ylpyridine.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyrrolidin-3-ylpyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Pyrrolidin-3-ylpyridine: Lacks the methoxy group, leading to different chemical properties and reactivity.
Piperidine derivatives: Similar in structure but with a saturated ring, resulting in different biological activities.
Uniqueness
4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-3-5-12-10(6-9)8-2-4-11-7-8;;/h3,5-6,8,11H,2,4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAUGVJVMDEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378503-57-0 |
Source
|
Record name | 4-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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